1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,4,6-trimethylbenzenesulfonyl)piperazine
Descripción
This compound features a triazolo[4,5-d]pyrimidine core substituted with a phenyl group at position 3 and a piperazine moiety at position 5. The piperazine is further modified by a 2,4,6-trimethylbenzenesulfonyl (mesitylenesulfonyl) group.
Propiedades
IUPAC Name |
3-phenyl-7-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2S/c1-16-13-17(2)21(18(3)14-16)33(31,32)29-11-9-28(10-12-29)22-20-23(25-15-24-22)30(27-26-20)19-7-5-4-6-8-19/h4-8,13-15H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXZHAVNUIAXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation. Overexpression of EGFR has been observed in a variety of cancers, including breast, ovarian, head, neck, and colon cancers.
Mode of Action
This compound interacts with its target, EGFR, by inhibiting its activity. The inhibition of EGFR prevents cancer cell proliferation and spread by targeting specific proteins. This compound shows potent anticancer activity, with an IC50 value of 0.38 ± 0.04 μM, which is approximately 1.1 fold the potency of the reference drug Erlotinib (IC50 = 0.42 ± 0.02 μM).
Biochemical Pathways
The compound affects the EGFR signaling pathway, which plays a crucial role in cell survival, growth, differentiation, and tumor formation. By inhibiting EGFR, the compound disrupts this pathway, leading to the inhibition of cancer cell proliferation and spread.
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation and spread. In vitro results revealed that this compound shows potent anticancer activity against MCF-7 and A-549 cancer cells.
Action Environment
Análisis Bioquímico
Biochemical Properties
1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,4,6-trimethylbenzenesulfonyl)piperazine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, it has been shown to interact with other biomolecules, such as cyclin A2, enhancing its inhibitory effects on CDK2.
Cellular Effects
The effects of 1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,4,6-trimethylbenzenesulfonyl)piperazine on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis. It influences cell signaling pathways by inhibiting CDK2 activity, which is crucial for the transition from the G1 to the S phase of the cell cycle. Furthermore, it affects gene expression by downregulating genes involved in cell proliferation and upregulating those associated with apoptosis. The compound also impacts cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, 1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,4,6-trimethylbenzenesulfonyl)piperazine exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, such as Leu83. This binding inhibits the enzyme’s activity, preventing the phosphorylation of its substrates. Additionally, the compound induces conformational changes in CDK2, further enhancing its inhibitory effects. The inhibition of CDK2 leads to cell cycle arrest and apoptosis, making this compound a potential anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,4,6-trimethylbenzenesulfonyl)piperazine change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that its inhibitory effects on CDK2 and its impact on cellular functions are sustained over time. Prolonged exposure to the compound can lead to adaptive responses in cells, such as the upregulation of compensatory pathways.
Dosage Effects in Animal Models
The effects of 1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,4,6-trimethylbenzenesulfonyl)piperazine vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces apoptosis in cancer cells without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to off-target interactions and the accumulation of the compound in tissues. Threshold effects have also been noted, with a minimum effective dose required to achieve significant anticancer activity.
Metabolic Pathways
1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,4,6-trimethylbenzenesulfonyl)piperazine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver. The compound undergoes oxidative metabolism, leading to the formation of various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound. The interaction with metabolic enzymes can also affect the levels of other metabolites, influencing metabolic flux and homeostasis.
Transport and Distribution
The transport and distribution of 1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,4,6-trimethylbenzenesulfonyl)piperazine within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of 1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,4,6-trimethylbenzenesulfonyl)piperazine is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with CDK2 and other target proteins. It can also be found in the nucleus, where it may influence gene expression and other nuclear processes. The localization of the compound is regulated by targeting signals and post-translational modifications, which direct it to specific cellular compartments.
Comparación Con Compuestos Similares
Structural Analogs and Substituent Effects
Key structural analogs include compounds with variations in the triazolo-pyrimidine core, aryl substituents, or sulfonyl groups. Below is a comparative analysis:
Compound 3 : Methyl 9-oxo-9-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)nonanoate
- Core Structure: Pyrazolopyrimidinone (distinct from triazolo-pyrimidine).
- Substituents :
- Piperazine linked to a 4-(trifluoromethyl)phenyl group.
- Esterified fatty acid chain at position 7.
- Synthesis : Achieved via BOP/NEt3-mediated coupling in DCM (55% yield) .
- Key Difference : The trifluoromethyl group enhances electronegativity and metabolic stability compared to the mesitylenesulfonyl group in the target compound.
CHEMENU Compound : 1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(propane-1-sulfonyl)piperazine
- Core Structure : Identical triazolo-pyrimidine core.
- Substituents :
- 3-Methoxyphenyl at position 3 (vs. phenyl in the target compound).
- Propane-1-sulfonyl on piperazine (vs. mesitylenesulfonyl).
- Propane sulfonyl is smaller and less sterically hindered than mesitylenesulfonyl, affecting solubility and target selectivity .
Comparative Data Table
Research Findings and Implications
Electron-Donating vs. Withdrawing Groups :
- The mesitylenesulfonyl group in the target compound offers steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility. In contrast, trifluoromethyl (Compound 3) improves metabolic resistance but may limit target engagement due to strong electronegativity .
- The methoxy group in the CHEMENU compound could improve solubility but may reduce binding specificity compared to the unsubstituted phenyl group in the target compound .
Sulfonyl Group Impact :
- Propane-1-sulfonyl (CHEMENU compound) likely confers moderate steric hindrance, favoring interactions with shallow protein pockets.
- Mesitylenesulfonyl (target compound) may optimize interactions with deep hydrophobic binding sites, as seen in kinase inhibitors like imatinib.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
